molecular formula C13H17NO2 B2388046 2-{[(2-Methoxyphenyl)methyl](prop-2-yn-1-yl)amino}ethan-1-ol CAS No. 1311639-80-1

2-{[(2-Methoxyphenyl)methyl](prop-2-yn-1-yl)amino}ethan-1-ol

Cat. No.: B2388046
CAS No.: 1311639-80-1
M. Wt: 219.284
InChI Key: WUNXSYVGUCBZAC-UHFFFAOYSA-N
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Description

2-{(2-Methoxyphenyl)methylamino}ethan-1-ol is an organic compound that features a unique structure combining a methoxyphenyl group, a prop-2-yn-1-yl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Methoxyphenyl)methylamino}ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzyl chloride and propargylamine.

    Reaction: The 2-methoxybenzyl chloride reacts with propargylamine in the presence of a base such as sodium hydroxide to form the intermediate 2-{(2-Methoxyphenyl)methylamino}ethane.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to yield the final product, 2-{(2-Methoxyphenyl)methylamino}ethan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(2-Methoxyphenyl)methylamino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{(2-Methoxyphenyl)methylamino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(2-Methoxyphenyl)methylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2-Methoxyphenyl)methylamino}ethane
  • 2-{(2-Methoxyphenyl)methylamino}ethan-1-amine
  • 2-{(2-Methoxyphenyl)methylamino}ethan-1-ol derivatives

Uniqueness

2-{(2-Methoxyphenyl)methylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-prop-2-ynylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-8-14(9-10-15)11-12-6-4-5-7-13(12)16-2/h1,4-7,15H,8-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNXSYVGUCBZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CCO)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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